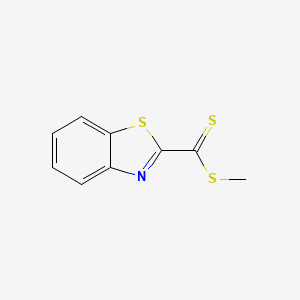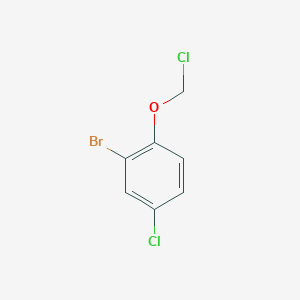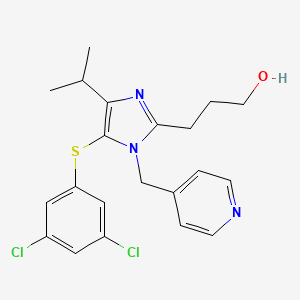
4-(Tert-butyl)-6-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl)-6-methylpyridin-2-amine is an organic compound belonging to the class of pyridines. This compound is characterized by the presence of a tert-butyl group at the 4th position, a methyl group at the 6th position, and an amine group at the 2nd position of the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-6-methylpyridin-2-amine typically involves the reaction of 2-chloro-4-tert-butyl-6-methylpyridine with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Tert-butyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(Tert-butyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Tert-butyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the amine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar structure but lacks the amine group at the 2nd position.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: Contains multiple pyridine rings and tert-butyl groups.
2,6-Di-tert-butylpyridine: Lacks the methyl group at the 6th position and the amine group.
Uniqueness
4-(Tert-butyl)-6-methylpyridin-2-amine is unique due to the presence of both the tert-butyl and methyl groups on the pyridine ring, along with the amine group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
4-tert-butyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-7-5-8(10(2,3)4)6-9(11)12-7/h5-6H,1-4H3,(H2,11,12) |
InChIキー |
DGTGBXUMMOVAQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(9aS)-8-(5-fluoro-6-hydrazino-2-methyl-4-pyrimidinyl)octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B8736556.png)



![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)


